molecular formula C13H13ClN2O2 B2995156 4-[1-(2-Chloropropanoyl)azetidin-3-yl]oxybenzonitrile CAS No. 2411221-51-5

4-[1-(2-Chloropropanoyl)azetidin-3-yl]oxybenzonitrile

Cat. No.: B2995156
CAS No.: 2411221-51-5
M. Wt: 264.71
InChI Key: CILCJWKPGYAAEZ-UHFFFAOYSA-N
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Description

4-[1-(2-Chloropropanoyl)azetidin-3-yl]oxybenzonitrile is a synthetic organic compound with the molecular formula C13H13ClN2O2. It is characterized by the presence of an azetidine ring, a benzonitrile group, and a chloropropanoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-Chloropropanoyl)azetidin-3-yl]oxybenzonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable azetidine precursor with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-Chloropropanoyl)azetidin-3-yl]oxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloropropanoyl group, leading to the formation of various substituted products

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[1-(2-Chloropropanoyl)azetidin-3-yl]oxybenzonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4-[1-(2-Chloropropanoyl)azetidin-3-yl]oxybenzonitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloropropanoyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    Azetidin-2-ones: These compounds share the azetidine ring structure but differ in their substituents.

    Aziridines: Similar to azetidines but with a three-membered ring, leading to different reactivity and stability.

    Benzonitriles: Compounds with a benzonitrile group but lacking the azetidine ring

Uniqueness

4-[1-(2-Chloropropanoyl)azetidin-3-yl]oxybenzonitrile is unique due to the combination of its azetidine ring, chloropropanoyl group, and benzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-[1-(2-chloropropanoyl)azetidin-3-yl]oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-9(14)13(17)16-7-12(8-16)18-11-4-2-10(6-15)3-5-11/h2-5,9,12H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILCJWKPGYAAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)OC2=CC=C(C=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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